Antibacterial Potency: PF 1052 Demonstrates Sub-µg/mL Activity Against Clostridium perfringens, Exceeding Its Activity Against S. aureus by 8-Fold
Antibiotic PF 1052 exhibits differential antibacterial potency across Gram-positive and anaerobic bacterial species, with the highest activity observed against Clostridium perfringens. The compound's MIC against C. perfringens (0.39 µg/mL) is 8-fold lower (more potent) than its MIC against Staphylococcus aureus (3.13 µg/mL), indicating preferential activity against anaerobic targets . This spectrum differs from the related natural product vermisporin, which demonstrates an MIC of 0.05 µg/mL against Treponema hyodysenteriae [1], suggesting divergent bacterial selectivity profiles within the cis-decalin tetramic acid family.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | C. perfringens: 0.39 µg/mL; S. parvulus: 0.78 µg/mL; S. aureus: 3.13 µg/mL |
| Comparator Or Baseline | Vermisporin (structural analog): MIC = 0.05 µg/mL against Treponema hyodysenteriae |
| Quantified Difference | PF 1052 shows 8-fold higher potency against C. perfringens than against S. aureus; vermisporin shows ~8-fold higher potency against T. hyodysenteriae than PF 1052's best activity |
| Conditions | Standard broth microdilution MIC assay conditions |
Why This Matters
This differential potency profile guides selection for anaerobic bacteriology research versus spirochete-targeted studies where vermisporin may be preferable.
- [1] Lei, X., et al. Total Synthesis of Vermisporin and Related Natural Products. Angew. Chem. (2023). View Source
